

Application Note: HPLC-MS/MS Analysis of Noroxycodone in Human Plasma

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Compound of Interest

Compound Name: *Narcotic acid*

Cat. No.: *B1238708*

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Note on "**Narcotic Acid**": The term "**Narcotic acid**" does not refer to a standardized chemical compound. This document provides a detailed protocol for the analysis of Noroxycodone, a major acidic metabolite of the narcotic analgesic oxycodone.[1][2][3][4] This application is highly relevant for clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring.

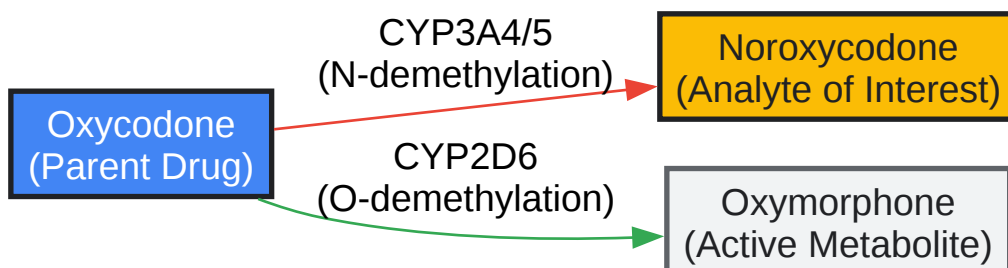
Introduction

Noroxycodone is the primary metabolite of oxycodone, formed in the liver mainly by the CYP3A4 enzyme.[1][4] While it is a potent μ -opioid receptor (MOR) agonist, it poorly crosses the blood-brain barrier, resulting in minimal analgesic effect compared to its parent compound.[1] However, monitoring its concentration in biological matrices like plasma is crucial for evaluating oxycodone metabolism, assessing patient compliance, and conducting pharmacokinetic studies.[4][5]

This application note describes a robust and sensitive method for the quantification of noroxycodone in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol includes a detailed Solid-Phase Extraction (SPE) procedure for sample clean-up and provides validated performance characteristics.

Metabolic Pathway of Oxycodone

Oxycodone is metabolized in the liver via two primary pathways: N-demethylation to noroxycodone (catalyzed by CYP3A4) and O-demethylation to the potent analgesic oxymorphone (catalyzed by CYP2D6).[4] Understanding this pathway is essential for interpreting analytical results.



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Caption: Metabolic conversion of Oxycodone.

Experimental Protocol

Materials and Instrumentation

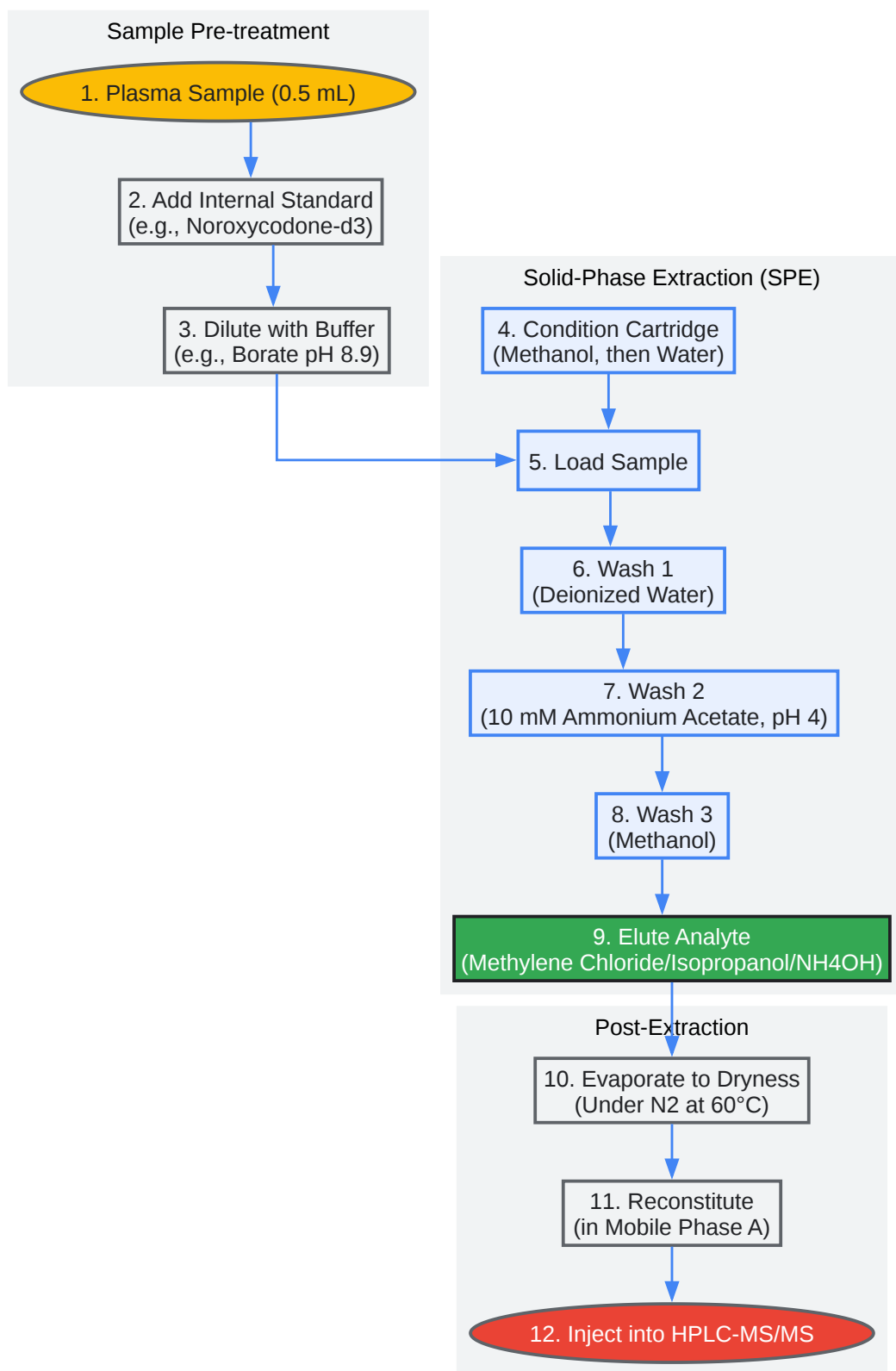
- Instrumentation: Agilent 1100 Series LC/MS system (or equivalent) with a binary pump, wellplate autosampler, and a mass spectrometer (MS) operated in positive electrospray ionization (ESI) mode.[6]
- Analytical Column: Agilent ZORBAX RRHT StableBond SB-C18, 2.1 mm × 50 mm, 1.8 μm. [6]
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized), Ammonium Acetate, Borate Buffer (pH 8.9).[6]
- Standards: Noroxycodone certified reference material (e.g., from Cerilliant), and a deuterated internal standard (IS) such as Noroxycodone-d3.[3][7]
- Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SCX).[6]

Standard and Sample Preparation

Standard Preparation:

- Prepare a stock solution of Noroxycodone (1 mg/mL) in methanol.
- Perform serial dilutions in a 50:50 methanol:water mixture to create working standards for the calibration curve.
- Prepare a working solution of the internal standard (Noroxycodone-d3) at a suitable concentration (e.g., 5.0 ng/mL).

Sample Preparation (Solid-Phase Extraction): A detailed workflow for extracting noroxycodone from plasma is provided below. This multi-step process ensures the removal of proteins and other interfering substances from the matrix prior to injection.[\[6\]](#)[\[8\]](#)[\[9\]](#)



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Caption: Sample preparation workflow for plasma.

Chromatographic and MS Conditions

The following tables summarize the instrumental parameters for the HPLC-MS/MS analysis.[\[6\]](#)
[\[7\]](#)

Table 1: HPLC Parameters

Parameter	Value
Column	ZORBAX RRHT StableBond SB-C18, 2.1x50 mm, 1.8 µm
Mobile Phase A	20 mM Ammonium Acetate, pH 4.0
Mobile Phase B	Acetonitrile
Flow Rate	0.300 mL/min
Injection Volume	5.0 µL
Column Temp.	30 °C

| Gradient | Hold 5% B for 2.33 min, ramp to 20% B over 2 min |

Table 2: Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Temp.	280-350 °C
Spray Voltage	3.9 kV
MRM Transitions	Noroxycodone: m/z 302 → 284

| | Noroxycodone-d3 (IS): m/z 305 → 287 |

Note: Noroxycodone and its isomer oxymorphone may have the same mass transition; chromatographic separation is critical for their individual identification.[\[5\]](#)[\[7\]](#)

Results and Method Performance

The described method is validated for selectivity, linearity, accuracy, and precision. The performance characteristics are suitable for clinical and research applications.

Table 3: Method Validation Parameters

Parameter	Noroxycodone	Reference
Linearity Range (Plasma)	0.2 - 250 ng/mL	[5][7]
Correlation Coefficient (r^2)	> 0.995	[8]
Lower Limit of Quantitation (LLOQ)	0.2 - 1.0 ng/mL	[6][9][10]
Intra- & Inter-day Precision (%CV)	< 15%	[9]
Accuracy (% of Target)	86.7 - 113.3%	[7]

| Extraction Recovery (Plasma) | ~70-83% [[11][12] |

Conclusion

This application note provides a comprehensive and validated HPLC-MS/MS method for the quantitative analysis of noroxycodone in human plasma. The protocol, featuring a robust solid-phase extraction for sample clean-up and sensitive MS/MS detection, demonstrates excellent linearity, precision, and accuracy. This method is well-suited for researchers, scientists, and drug development professionals requiring reliable measurement of this key oxycodone metabolite.

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